(R)-(+)-Citronellal
(R)-(+)-Citronellal
(R)-(+)-citronellal is the (3R)-stereoisomer of 3,7-dimethyloct-6-enal (citronellal). It is an enantiomer of a (S)-(-)-citronellal.
(R)-(+)-Citronellal belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, (R)-(+)-citronellal is considered to be an isoprenoid lipid molecule (R)-(+)-Citronellal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-(+)-citronellal is primarily located in the membrane (predicted from logP) and cytoplasm (R)-(+)-Citronellal is a citrus, fresh, and herbal tasting compound that can be found in citrus, herbs and spices, and lemon balm. This makes (R)-(+)-citronellal a potential biomarker for the consumption of these food products.
(R)-(+)-Citronellal belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, (R)-(+)-citronellal is considered to be an isoprenoid lipid molecule (R)-(+)-Citronellal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-(+)-citronellal is primarily located in the membrane (predicted from logP) and cytoplasm (R)-(+)-Citronellal is a citrus, fresh, and herbal tasting compound that can be found in citrus, herbs and spices, and lemon balm. This makes (R)-(+)-citronellal a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2385-77-5
VCID:
VC0126539
InChI:
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1
SMILES:
CC(CCC=C(C)C)CC=O
Molecular Formula:
C10H18O
Molecular Weight:
154.25 g/mol
(R)-(+)-Citronellal
CAS No.: 2385-77-5
Reference Standards
VCID: VC0126539
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
CAS No. | 2385-77-5 |
---|---|
Product Name | (R)-(+)-Citronellal |
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (3R)-3,7-dimethyloct-6-enal |
Standard InChI | InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1 |
Standard InChIKey | NEHNMFOYXAPHSD-SNVBAGLBSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)CC=O |
SMILES | CC(CCC=C(C)C)CC=O |
Canonical SMILES | CC(CCC=C(C)C)CC=O |
Boiling Point | 207.0 °C |
Melting Point | 25 °C <25°C |
Physical Description | Solid |
Description | (R)-(+)-citronellal is the (3R)-stereoisomer of 3,7-dimethyloct-6-enal (citronellal). It is an enantiomer of a (S)-(-)-citronellal. (R)-(+)-Citronellal belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, (R)-(+)-citronellal is considered to be an isoprenoid lipid molecule (R)-(+)-Citronellal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-(+)-citronellal is primarily located in the membrane (predicted from logP) and cytoplasm (R)-(+)-Citronellal is a citrus, fresh, and herbal tasting compound that can be found in citrus, herbs and spices, and lemon balm. This makes (R)-(+)-citronellal a potential biomarker for the consumption of these food products. |
Synonyms | (3R)-3,7-Dimethyl-6-octenal; (R)-3,7-Dimethyl-6-octenal; (R)-(+)-Citronellal; (R)-Citronellal; D-Citronellal |
PubChem Compound | 75427 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume